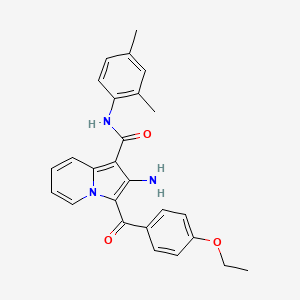

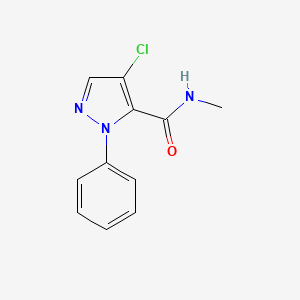

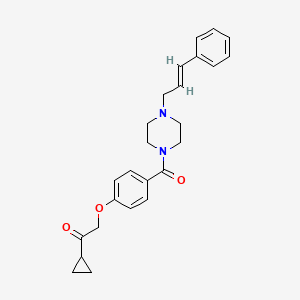

![molecular formula C22H16ClN7O B2386178 N-(1-(1-(4-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)苯甲酰胺 CAS No. 1007061-19-9](/img/structure/B2386178.png)

N-(1-(1-(4-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

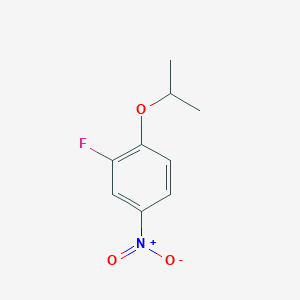

“N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” belongs to the class of organic compounds known as phenylpiperidines . This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Synthesis Analysis

The synthesis of this compound involves wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole being a key feature . This structure is critical for its inhibitory activity against FLT3 and CDK .

科学研究应用

抗癌和抗炎特性

研究表明,吡唑并[3,4-d]嘧啶骨架的衍生物,包括与 N-(1-(1-(4-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)苯甲酰胺相关的衍生物,表现出显着的生物活性。值得注意的是,Rahmouni 等人(2016 年)的一项研究合成了一系列新的 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,证明了它们的抗癌和抗 5-脂氧合酶特性。这些化合物针对 HCT-116 和 MCF-7 癌细胞系进行了细胞毒性活性评估,深入了解了它们作为抗癌剂的潜力 (Rahmouni 等人,2016 年)。

抗菌活性

吡唑并[3,4-d]嘧啶衍生物研究的另一个方面涉及它们的抗菌特性。El-Agrody 等人(2001 年)合成了新的 [1,2,4]三唑并[1,5-c]嘧啶衍生物,并评估了它们的抗菌活性。这项工作突出了吡唑并[3,4-d]嘧啶骨架在生成具有潜在应用于对抗微生物感染的化合物的多功能性 (El-Agrody 等人,2001 年)。

抗病毒活性

对新型抗病毒剂的探索也受益于对吡唑并[3,4-d]嘧啶衍生物的研究。Hebishy 等人(2020 年)描述了一种合成基于苯甲酰胺的 5-氨基吡唑及其稠合杂环的新途径,显示出显着的抗禽流感病毒活性。这项研究强调了这些化合物在开发新抗病毒药物中的潜力,特别是针对流感病毒的 H5N1 亚型 (Hebishy 等人,2020 年)。

作用机制

Target of Action

The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing the phosphorylation of Akt and its downstream biomarkers . This inhibition disrupts the normal functioning of the Akt pathway, leading to the suppression of its role in promoting cell survival and growth .

Biochemical Pathways

The compound primarily affects the Akt signaling pathway . By inhibiting Akt, it disrupts the downstream signaling that promotes cell survival and growth. This includes the phosphorylation of several downstream targets of Akt, such as GSK3, FOXO, and mTOR .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers . This suggests that the compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The inhibition of Akt and its downstream biomarkers by this compound leads to the suppression of cell survival and growth . In preclinical models, this has resulted in the inhibition of tumor growth, particularly in a breast cancer xenograft model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its lipophilicity allows it to diffuse easily into cells . .

未来方向

The compound has shown promising results in preclinical studies, demonstrating pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . This suggests potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .

属性

IUPAC Name |

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN7O/c1-14-11-19(27-22(31)15-5-3-2-4-6-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-7-16(23)8-10-17/h2-13H,1H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOKSXFREGFLSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

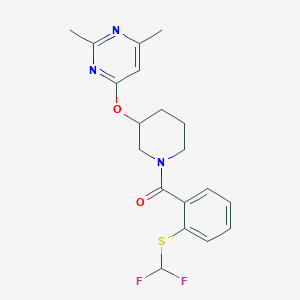

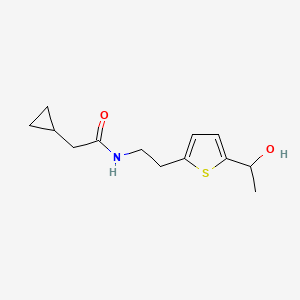

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)